molecular formula C16H17N3O3 B2706906 2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 351163-43-4

2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B2706906
CAS No.: 351163-43-4
M. Wt: 299.33
InChI Key: GUJOSGLEORDKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one” is a chemical compound with the CAS number 351163-43-4 . It has a molecular formula of C16H17N3O3 and a molecular weight of 299.33.

Scientific Research Applications

Antioxidant Capacity and Reactive Pathways

Research on related quinazoline and phenolic compounds indicates significant antioxidant potential, which is critical in the prevention of oxidative stress-related diseases. The ABTS/PP decolorization assay is a commonly used method to assess antioxidant capacity, highlighting the importance of understanding the specific reaction pathways and the role of phenolic compounds in antioxidant activities (Ilyasov et al., 2020).

Hemolytic Effects of Aminoquinolines

The hemolytic effects of primaquine and related 8-aminoquinoline compounds have been extensively studied due to their importance in treating protozoal infections. Understanding the mechanism of hemolysis in G6PD-deficient patients is crucial for developing safer therapeutic agents (Beutler, 1959).

Analytical Methods in Antioxidant Activity Determination

Various analytical methods are utilized in determining the antioxidant activity of compounds, including those structurally related to 2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one. Techniques such as ORAC, HORAC, and FRAP assays are critical in assessing the potential of compounds as antioxidants, which could lead to therapeutic applications in managing oxidative stress (Munteanu & Apetrei, 2021).

Food-derived Heterocyclic Amines and Breast Cancer Research

The formation of heterocyclic amines in cooked meats and their implications in cancer research highlight the significance of understanding the biological activities of various amines and quinazoline derivatives. These studies could provide a framework for investigating the carcinogenic potential of related compounds and their metabolites (Snyderwine, 1994).

Applications in Asymmetric Catalysis

Compounds containing oxazoline and related heterocyclic structures have shown considerable utility in asymmetric catalysis, underlining the importance of such molecules in synthetic chemistry and drug development. The versatility and success of these ligands in catalyzing various reactions emphasize the potential for developing new catalytic systems based on quinazoline derivatives (Hargaden & Guiry, 2009).

Properties

IUPAC Name

2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-4-3-9(7-15(14)22-2)10-5-12-11(13(20)6-10)8-18-16(17)19-12/h3-4,7-8,10H,5-6H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJOSGLEORDKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.